4-(3-Fluorophenoxy)piperidine

Übersicht

Beschreibung

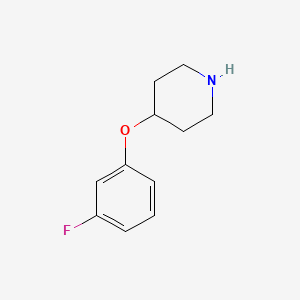

4-(3-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is a fluorinated piperidine derivative, characterized by the presence of a fluorophenyl group attached to a piperidine ring via an ether linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)piperidine typically involves the reaction of 3-fluorophenol with piperidine in the presence of a suitable base. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluorophenylboronic acid reacts with piperidine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure efficient coupling and minimal by-products .

Analyse Chemischer Reaktionen

Oxidation

The compound may undergo oxidation of the piperidine ring or the phenoxy group. For example:

Reduction

Reduction reactions typically target the piperidine ring or aromatic systems:

-

Hydrogenation : Reduction of the piperidine ring could yield amines or saturated derivatives, though no direct evidence exists for this compound.

-

Fluorine reactivity : The fluorine substituent is unlikely to undergo reduction under standard conditions due to its strong C-F bond .

Substitution Reactions

The phenoxy group’s aromatic ring may participate in nucleophilic aromatic substitution (NAS):

-

Conditions : Requires activating groups (e.g., electron-donating groups) and deprotonation of the hydroxyl group.

-

Product : Substituted phenoxy derivatives with diverse functional groups (e.g., nitro, amino) .

Elimination Reactions

Base-catalyzed elimination may occur if the structure permits:

-

Dehydrohalogenation : Analogous to N-chloropiperidine derivatives, where elimination of HCl forms double bonds .

-

Hydroxymethyl group involvement : A hydroxymethyl substituent (if present) could facilitate intramolecular elimination, as observed in paroxetine metabolites .

Key Reaction Data Table

Research Findings and Case Studies

-

Stability under basic conditions : Computational studies on analogous compounds (e.g., paroxetine metabolites) show that hydroxymethyl groups accelerate elimination reactions, reducing energy barriers for dehydrohalogenation .

-

Impurity formation : During synthesis, hydrolysis or sulfonation side reactions can generate impurities, such as mesyl derivatives or carbamates .

-

Therapeutic potential : Derivatives have been investigated for treating depression, anxiety, and neurodegenerative disorders due to their serotonergic and dopaminergic activity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-(3-Fluorophenoxy)piperidine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure facilitates the development of various derivatives, which can be utilized in pharmaceutical research and development. This compound is particularly significant in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents .

Pharmaceutical Development

In pharmaceutical research, this compound is employed as an intermediate in the synthesis of drugs targeting neurological disorders. It enhances drug efficacy and specificity by allowing for the exploration of new drug candidates that modulate specific receptors involved in neurotransmitter systems .

Key Therapeutic Areas:

- Depression and Anxiety: Compounds derived from this compound have shown potential in treating conditions such as depression, anxiety disorders, and obsessive-compulsive disorders through their action on serotonin pathways .

- Antimicrobial Activity: Research indicates that piperidine derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics against resistant bacterial strains .

Neuroscience Research

This compound is extensively used in neuroscience to study neurotransmitter systems. Its ability to interact with specific receptors provides insights into brain function and potential treatments for mental health conditions. For instance, it has been utilized in studies investigating the modulation of dopaminergic and serotonergic pathways, crucial for understanding psychiatric disorders .

Chemical Biology

In chemical biology, this compound acts as a tool to probe cellular mechanisms. It aids researchers in understanding complex biological processes by interacting with various molecular targets within cells . This application is vital for elucidating disease mechanisms and developing targeted therapies.

Drug Discovery

The unique structural features of this compound allow researchers to explore new drug candidates actively. Its role as a selective receptor modulator can lead to more effective therapies with fewer side effects compared to existing treatments .

Analytical Chemistry

In analytical chemistry, this compound is utilized for quality control in pharmaceutical manufacturing. It serves as a standard reference material for detecting and quantifying related substances, ensuring the purity and efficacy of pharmaceutical products .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The piperidine ring may contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

- 4-(3-Fluorophenyl)piperidine

- 4-(3-Fluorophenoxy)methylpiperidine

- 3-(4-Chlorobenzyl)piperidine

Comparison: 4-(3-Fluorophenoxy)piperidine is unique due to the presence of the ether linkage between the fluorophenyl group and the piperidine ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the ether linkage may enhance the compound’s stability and alter its interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Biologische Aktivität

4-(3-Fluorophenoxy)piperidine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 3-fluorophenoxy group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity , particularly in the context of antiviral and neuropharmacological applications. The compound has been studied for its efficacy against various viral strains and its interaction with neurotransmitter receptors.

Antiviral Activity

In a study examining piperidine derivatives, it was found that related compounds demonstrated significant inhibitory effects against influenza viruses. The structure-activity relationship studies suggested that modifications to the piperidine moiety could enhance antiviral potency. For instance, the optimized analogs showed EC50 values as low as 0.05 μM, indicating strong antiviral activity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interfere with viral replication processes at early stages, thereby inhibiting the spread of infection .

Case Studies

Several studies have documented the biological effects of this compound:

- Influenza Virus Inhibition : A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit influenza virus replication. The results indicated that compounds with similar structures to this compound exhibited potent antiviral properties, leading to further exploration of their potential as therapeutic agents .

- Neuropharmacological Effects : Research has also suggested that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The specific interactions of this compound with opioid receptors and other neurotransmitter systems are areas of ongoing research.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features of piperidine derivatives are crucial for their biological activity. For example:

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUCMSHWWWCKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594436 | |

| Record name | 4-(3-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-35-5 | |

| Record name | 4-(3-Fluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.